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Executive Summary

Calcium (Ca?*) is a universal second messenger crucial for a vast array of cellular functions in
non-excitable cells, including gene expression, proliferation, and secretion.[1][2] A primary
mechanism for Ca?* entry in these cells is Store-Operated Calcium Entry (SOCE), a process
mediated by the highly Ca2*-selective ion channels known as Calcium Release-Activated Ca?*
(CRAC) channels.[3][4][5] The molecular architecture of the CRAC channel, consisting of the
endoplasmic reticulum (ER) Caz* sensor, STIM (Stromal Interaction Molecule), and the plasma
membrane pore-forming subunit, Orai, has been elucidated, providing critical insights into its
function.[6][7] Dysregulation of CRAC channel activity is linked to a range of human diseases,
termed "CRAC channelopathies," which include immunodeficiency, myopathy, and
inflammatory conditions, highlighting their significance as therapeutic targets.[2][5][8] This
guide provides a comprehensive overview of the molecular physiology of CRAC channels,
detailing their core components, activation mechanisms, biophysical properties, and key
experimental protocols for their study, with a focus on their relevance to drug discovery and
development.

The Core Molecular Components: STIM and Orai
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The CRAC channel machinery is fundamentally a two-component system:

e STIM (Stromal Interaction Molecule): STIM1 and STIM2 are the Ca?* sensors located in the
membrane of the endoplasmic reticulum (ER).[6][9] STIM1 is the predominant and most
studied isoform. It is a single-pass transmembrane protein with its key functional domains:

o Luminal EF Hand: A canonical Ca2*-binding motif that senses the Ca?* concentration
within the ER lumen.[9][10]

o Sterile Alpha Motif (SAM): Located adjacent to the EF hand, this domain is involved in
STIM1 oligomerization upon Ca?* unbinding.[11]

o Cytosolic Domains: These include coiled-coil domains and a highly conserved C-terminal
region known as the CRAC activation domain (CAD) or STIM-Orai activating region
(SOAR), which is responsible for direct interaction with and activation of Orai channels.
[11][12][13]

e Orai (CRACML): Orail, Orai2, and Orai3 are the pore-forming subunits of the CRAC channel
located in the plasma membrane.[4][14] Orail is the archetypal and best-characterized
member. It is a protein with four transmembrane segments, with both its N- and C-termini
located in the cytoplasm.[12][13] These cytosolic regions are critical for binding to STIM1 and
for channel gating.[13][14] The functional CRAC channel is believed to be a hexamer of
Orail subunits, forming a central ion pore.[13]

The CRAC Channel Activation Mechanism

The activation of CRAC channels is a sophisticated and spatially organized process that links
the Ca2* content of the ER to Ca2* influx across the plasma membrane.[3][9] The sequence of
events is as follows:

o ER Store Depletion: The process begins with the depletion of Ca2* from the ER. This can be
initiated physiologically by G-protein coupled receptor (GPCR) or tyrosine kinase receptor
activation, which generates inositol 1,4,5-trisphosphate (IP3).[3][14] IPs binds to its receptors
on the ER membrane, causing Ca?* to be released into the cytoplasm.[14][15]
Experimentally, this step is often induced using SERCA pump inhibitors like thapsigargin.[5]
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STIM1 Sensing and Conformational Change: The drop in luminal ER Ca2* concentration is
detected by the EF-hand domain of STIM1.[9][10] The dissociation of Ca2* from the EF-hand
triggers a major conformational change in STIM1.[9]

STIM1 Oligomerization and Translocation: The conformational change exposes previously
hidden domains, causing STIM1 proteins to oligomerize into higher-order clusters.[1][9]
These STIM1 oligomers then translocate within the ER membrane to accumulate at specific
regions called ER-plasma membrane (PM) junctions.[9][12]

STIM1-Orail Coupling: At these junctions, the cytosolic CAD/SOAR domain of the clustered
STIM1 proteins binds directly to the C- and N-termini of Orail channels in the overlying
plasma membrane.[10][14] This physical interaction "traps" Orail channels, causing them to
accumulate in puncta opposite the STIM1 clusters.[9]

Orail Channel Gating: The binding of STIM1 induces a conformational change in the Orail
channel complex, leading to the opening of its ion-selective pore.[3][10]

Caz* Influx: The open Orail pore is exquisitely selective for Caz*, allowing a sustained influx
of Caz* into the cell, which is essential for refilling ER stores and for downstream signaling
events.[3][7]
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Caption: A diagram of the CRAC channel activation signaling pathway.
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Downstream Signaling: NFAT Activation

In many non-excitable cells, particularly lymphocytes, the sustained Ca?* signal generated by
CRAC channels is critical for controlling gene expression.[16][17] A primary target is the
Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.

» Calcineurin Activation: The local Ca2* microdomain near the open CRAC channel pore binds
to and activates calmodulin. The Ca2*/calmodulin complex then activates the
serine/threonine phosphatase, calcineurin.[16]

o NFAT Dephosphorylation: Calcineurin dephosphorylates the serine-rich region (SRR) and
SP-repeats in the regulatory domain of NFAT proteins.[17]

» Nuclear Translocation: This dephosphorylation exposes a nuclear localization signal (NLS),
causing NFAT to translocate from the cytoplasm into the nucleus.[3]

» Gene Expression: Inside the nucleus, NFAT partners with other transcription factors (e.g.,
AP-1) to bind to DNA and drive the expression of a wide range of genes, including those for
cytokines like Interleukin-2 (IL-2), which are essential for an immune response.[16][17]
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Downstream Signaling: CRAC-NFAT Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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